molecular formula C6H8N2S B1591158 2-Amino-5-(methylthio)pyridine CAS No. 77618-99-6

2-Amino-5-(methylthio)pyridine

Cat. No. B1591158
CAS RN: 77618-99-6
M. Wt: 140.21 g/mol
InChI Key: UCPYHIQIDQTSRU-UHFFFAOYSA-N
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Description

“2-Amino-5-(methylthio)pyridine” is a chemical compound with the molecular formula C6H8N2S . It is used in the production of various drugs and has potential applications in antimicrobial, anticorrosion, and molecular sensing .


Synthesis Analysis

The synthesis of “2-Amino-5-(methylthio)pyridine” involves several steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines . A novel process for its preparation has been patented, which involves reacting 3-methylpyridine-1-oxide with a trialkylamine and an electrophilic compound .


Molecular Structure Analysis

The molecular weight of “2-Amino-5-(methylthio)pyridine” is 140.21 . Its InChI code is 1S/C6H8N2S/c1-9-5-2-3-6(7)8-4-5/h2-4H,1H3,(H2,7,8) .


Chemical Reactions Analysis

Pyrimidines, which include “2-Amino-5-(methylthio)pyridine”, display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . They have been used in the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .


Physical And Chemical Properties Analysis

“2-Amino-5-(methylthio)pyridine” is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .

Scientific Research Applications

Synthesis and Chemical Intermediates

  • 2-Amino-5-(methylthio)pyridine is used in the generation of nonstabilized azomethine ylides through decarboxylative condensation of α-amino acids with carbonyl compounds, leading to the production of pyrrolidines, pyrrolines, and oxazolidines. This process involves intermediary 5-oxazolidinones, and some synthetic equivalents of parent azomethine ylide are accessible by this route (Tsuge et al., 1987).

Oxyfunctionalization in Chemical Industry

  • 2-Amino-5-(methylthio)pyridine derivatives are significant in the chemical industry as synthons for pharmaceutical products and as building blocks for polymers with unique physical properties. The oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1 is a promising method for preparing various pyridin-5-ols and pyridin-N-oxides (Stankevičiūtė et al., 2016).

Role in Heterocyclic Chemistry

  • In heterocyclic chemistry, 2-Amino-5-(methylthio)pyridine-based compounds are used for synthesizing new heterocycles, such as pyrido [4',3':4,5]thieno[2,3-d]pyrimidines, demonstrating its utility in producing complex molecular structures (El-Kashef et al., 2010).

Corrosion Inhibition

  • Derivatives of 2-Amino-5-(methylthio)pyridine, such as 5-(phenylthio)-3H-pyrrole-4-carbonitriles, have been investigated for their effects as corrosion inhibitors for mild steel in acidic environments. These studies reveal their potential in material protection and preservation (Verma et al., 2015).

Coordination Chemistry and Optical Response

  • Research on pyridine-based macrocycles, including those derived from 2-Amino-5-(methylthio)pyridine, explores their coordination chemistry with various metal ions and their potential optical responses, making them relevant in materials science and sensor technology (Blake et al., 2004).

Synthesis of Highly Functionalized Pyridines

  • One-pot, solvent-free synthesis methods have been developed for creating highly functionalized pyridine derivatives from 2-Amino-5-(methylthio)pyridine, highlighting its role in efficient and environmentally friendly chemical syntheses (Bayat et al., 2018).

Safety And Hazards

“2-Amino-5-(methylthio)pyridine” is classified as a poison by ingestion, subcutaneous, and skin contact routes . When heated to decomposition, it emits toxic vapors of NOx . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to avoid getting it in eyes, on skin, or on clothing .

properties

IUPAC Name

5-methylsulfanylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2S/c1-9-5-2-3-6(7)8-4-5/h2-4H,1H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCPYHIQIDQTSRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CN=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30569690
Record name 5-(Methylsulfanyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30569690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-(methylthio)pyridine

CAS RN

77618-99-6
Record name 5-(Methylsulfanyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30569690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(methylsulfanyl)pyridin-2-amine
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Synthesis routes and methods I

Procedure details

This nitropyridine (300 mg, 1.8 mmol) was dissolved in a mixed solvent of acetic acid (7 ml) and conc. hydrochloric acid (0.5 ml), and zinc (692 g, 10.6 mmol) was added thereto in small portions while being cooled with ice for 5 minutes. After the mixture was stirred for 30 minutes at the room temperature, the reaction mixture was filtered, and the filtrate was neutralized with an aqueous solution of sodium hydrogencarbonate, and extracted with methylene chloride. The organic layer was washed with water and then with a saturated aqueous solution of sodium chloride, and dried over sodium sulfate. Thereafter, the solvent was distilled off, and the resulting crude product was purified through silica gel chromatography (eluent-hexane:ethyl acetate=1:1→chloroform:methanol=20:1) to obtain 158 mg (yield 64%) of 2-amino-5-methylthiopyridine as a pale-yellow powdery crystal.
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
0.5 mL
Type
solvent
Reaction Step One
Name
Quantity
692 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

5-(methylthio)-2-nitropyridine (270 g), iron powder (600 g), acetic acid (500 mL) and water (2 L) were heated to reflux for 4 hours. Then saturated sodium bicarbonate solution (6 L) was added into the reaction mixture. The reaction mixture was filtered, and the filtrate was extracted with ethyl acetate. The organic phase was washed with saturated NaCl solution, and dried with anhydrous sodium sulfate. After filtration, the residual solution was removed under reduced pressure to obtain the target compound (185 g). 1H-NMR (300 MHz, CDCl3): δ 2.39 (3H, s), 4.49 (2H, brs), 6.47 (1H, d), 7.50 (1H, dd), 8.11 (1H, d). LC-MS m/z: 141 [M++1].
Quantity
270 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Name
Quantity
600 g
Type
catalyst
Reaction Step One
Name
Quantity
2 L
Type
solvent
Reaction Step One
Quantity
6 L
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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